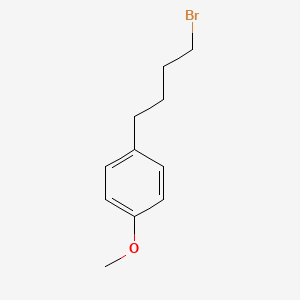![molecular formula C7H5BrN2O2S B6254745 methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate CAS No. 1379310-27-6](/img/no-structure.png)
methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is a type of carboxylic acid ester, which is a compound composed of a carboxylic acid and an alcohol. It is a white crystalline solid and has a molecular formula of C7H5BrN2O2. It is a relatively new compound and has been studied for its potential applications in scientific research.
Mecanismo De Acción
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate is thought to act as an inhibitor of cytochrome P450 2B4 by binding to the heme moiety of the enzyme and preventing the binding of its substrate. It has also been suggested that it may act as an anti-cancer agent by inducing apoptosis in cancer cells. Additionally, it has been suggested that it may act as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation.
Biochemical and Physiological Effects
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain cancer cells, suggesting that it may have potential as an anti-cancer agent. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, suggesting that it may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it ideal for use in laboratory experiments. Additionally, it has been shown to possess a variety of biochemical and physiological effects, suggesting that it may be useful for a wide range of scientific research applications. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its pharmacological properties.
Direcciones Futuras
There are a variety of potential future directions for research on methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate. One potential direction is to further explore its potential as an anti-cancer agent by studying its effects on different types of cancer cells. Additionally, further research could be done to study its potential as an antioxidant and anti-inflammatory agent, as well as its potential for use in the treatment of other diseases. Finally, further research could be done to explore its potential for use in drug metabolism, as well as its potential for use in other scientific research applications.
Métodos De Síntesis
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate can be synthesized by a two-step process. The first step involves the reaction of 3-bromothiophene-2-carboxylic acid with potassium hydroxide in dimethylformamide to form 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. The second step involves the reaction of the carboxylic acid with methyl bromide in the presence of potassium carbonate in dimethylformamide to form the desired ester.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of the enzyme cytochrome P450 2B4, which is involved in the metabolism of drugs and other xenobiotics. It has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it has been shown to act as an antioxidant and to possess anti-inflammatory properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate involves the bromination of methyl 3-hydroxy-1H-thieno[2,3-c]pyrazole-5-carboxylate followed by esterification with bromine and thionyl chloride.", "Starting Materials": [ "Methyl 3-hydroxy-1H-thieno[2,3-c]pyrazole-5-carboxylate", "Bromine", "Thionyl chloride", "Sodium hydroxide", "Acetic acid", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve methyl 3-hydroxy-1H-thieno[2,3-c]pyrazole-5-carboxylate in acetic acid and add sodium hydroxide to adjust the pH to 8-9.", "Step 2: Add bromine dropwise to the reaction mixture while stirring at room temperature until the reaction is complete.", "Step 3: Add water to the reaction mixture and extract the product with diethyl ether.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate.", "Step 5: Dissolve the product in dry dichloromethane and add thionyl chloride dropwise while stirring at room temperature.", "Step 6: Reflux the reaction mixture for 2 hours and then evaporate the solvent under reduced pressure.", "Step 7: Dissolve the residue in ethanol and add diethyl ether to precipitate the product.", "Step 8: Filter the product and dry it under vacuum to obtain methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate." ] } | |
Número CAS |
1379310-27-6 |
Nombre del producto |
methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate |
Fórmula molecular |
C7H5BrN2O2S |
Peso molecular |
261.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



